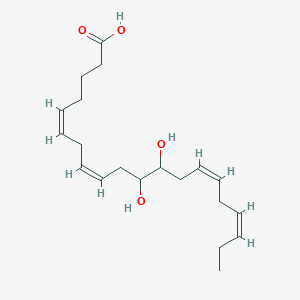

11,12-DiHETE

Vue d'ensemble

Description

(+/-)-11,12-Dihydroxy-5Z,8Z,14Z,17Z-eicosatetraenoic acid (also known as 5,8,11,14-eicosatetraenoic acid or 5,8,11,14-EET) is a naturally occurring fatty acid found in the human body. It is a member of the family of metabolites known as eicosanoids, which are derived from arachidonic acid (AA). EETs are known to play an important role in the regulation of various physiological processes, including inflammation, cell growth and differentiation, and angiogenesis.

Applications De Recherche Scientifique

- Le 11,12-DiHETE est impliqué dans la résolution de l'inflammation. Il module les réponses immunitaires en affectant la production de cytokines, la migration des leucocytes et la phagocytose. Les chercheurs ont exploré son potentiel en tant qu'agent anti-inflammatoire .

- Des études suggèrent que le this compound peut avoir un impact sur la santé cardiovasculaire. Il peut influencer la fonction des vaisseaux sanguins, l'agrégation plaquettaire et le tonus vasculaire. Des recherches supplémentaires sont nécessaires pour comprendre son rôle précis dans les maladies cardiovasculaires .

- Le this compound a été étudié dans le contexte de la physiologie rénale. Il affecte le transport du sodium dans le rein, ce qui peut influencer la régulation de la pression artérielle et l'équilibre des fluides .

- Certaines études indiquent que le this compound peut jouer un rôle dans la progression du cancer. Il peut affecter la prolifération cellulaire, l'apoptose et l'angiogenèse. Cependant, les mécanismes exacts et les implications cliniques nécessitent une exploration plus approfondie .

- Des données émergentes suggèrent que le this compound pourrait avoir des propriétés neuroprotectrices. Il pourrait moduler les réponses neuro-inflammatoires et le stress oxydatif, ce qui pourrait avoir un impact sur les maladies neurodégénératives .

- Les chercheurs ont étudié l'impact du this compound sur les voies métaboliques. Il peut influencer le métabolisme lipidique, la sensibilité à l'insuline et la fonction du tissu adipeux. Comprendre ses effets sur les conditions liées à l'obésité est un domaine de recherche en cours .

Inflammation et réponse immunitaire

Santé cardiovasculaire

Physiologie rénale

Cancer et biologie tumorale

Neuroinflammation et neuroprotection

Troubles métaboliques et obésité

Mécanisme D'action

Target of Action

11,12-DiHETE, also known as (+/-)-11,12-dihydroxy-5Z,8Z,14Z,17Z-eicosatetraenoic acid or (5Z,8Z,14Z,17Z)-11,12-DIHYDROXYICOSA-5,8,14,17-TETRAENOIC ACID, is an orally active metabolite produced by cytochrome P450 . Cytochrome P450 is a family of enzymes that play a key role in the metabolism of organic substances and the biosynthesis of important molecules .

Mode of Action

The compound is produced through the epoxide formation mediated by cytochrome P450 , followed by the production of epoxide hydrolase . This process involves the oxygenation of arachidonic acid .

Biochemical Pathways

The biochemical pathway of this compound involves the metabolism of arachidonic acid . Arachidonic acid is a polyunsaturated fatty acid present in the phospholipids of membranes of the body’s cells, and is abundant in the brain, muscles, and liver. Its oxidation by enzymes, specifically by cytochrome P450, leads to the formation of this compound .

Pharmacokinetics

It is known that the compound is orally active , suggesting that it can be absorbed through the digestive tract. More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

It is known that the compound is a metabolite of arachidonic acid, suggesting that it may play a role in the processes regulated by this fatty acid, such as inflammation and cellular signaling .

Analyse Biochimique

Biochemical Properties

11,12-DiHETE is involved in several biochemical reactions, primarily through its interactions with enzymes, proteins, and other biomolecules. The compound is produced by the action of cytochrome P450 enzymes, which catalyze the epoxidation of EPA, followed by hydrolysis by epoxide hydrolase . This process results in the formation of this compound, which can further interact with various biomolecules. For instance, this compound has been shown to interact with bifunctional epoxide hydrolase, which plays a role in xenobiotic metabolism by degrading potentially toxic epoxides .

Cellular Effects

This compound exerts several effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has vasodilative effects and can inhibit cyclooxygenase and platelet aggregation at micromolar concentrations . Additionally, it affects the stimulus-secretion coupling during hormone release at nanomolar and picomolar ranges . These effects highlight the compound’s role in modulating cellular functions and its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound is produced through the cytochrome P450-mediated epoxide formation and subsequent hydrolysis by epoxide hydrolase . This process results in the formation of this compound, which can interact with bifunctional epoxide hydrolase to degrade potentially toxic epoxides . These interactions highlight the compound’s role in modulating enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied, revealing that its accumulation in the medium reaches a maximum within 2 to 4 hours and then decreases . Additionally, long-term effects on cellular function have been observed, with the compound’s metabolites continuing to accumulate over time . These findings provide insights into the temporal dynamics of this compound’s effects in vitro and in vivo.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can produce vasodilative effects similar to those of its precursor, 11,12-EET, at specific concentrations . At higher doses, this compound may exhibit toxic or adverse effects. These findings highlight the importance of dosage in determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes and epoxide hydrolase . The compound is produced by the epoxidation of EPA, followed by hydrolysis to form this compound . This metabolite can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions underscore the compound’s role in various metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound is produced by cytochrome P450-mediated epoxide formation and subsequent hydrolysis by epoxide hydrolase . This process results in the formation of this compound, which can be transported and distributed within cells and tissues. These interactions influence the compound’s localization and accumulation, affecting its biological activity.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound is produced by cytochrome P450-mediated epoxide formation and subsequent hydrolysis by epoxide hydrolase . This process results in the formation of this compound, which can be directed to specific compartments or organelles within the cell. These interactions affect the compound’s activity and function, highlighting its role in various cellular processes.

Propriétés

IUPAC Name |

(5Z,8Z,14Z,17Z)-11,12-dihydroxyicosa-5,8,14,17-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-9-12-15-18(21)19(22)16-13-10-7-6-8-11-14-17-20(23)24/h3-4,6,8-10,12-13,18-19,21-22H,2,5,7,11,14-17H2,1H3,(H,23,24)/b4-3-,8-6-,12-9-,13-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNPZYIPMAWRQQE-BVILWSOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC(C(CC=CCC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\CC(C(C/C=C\C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

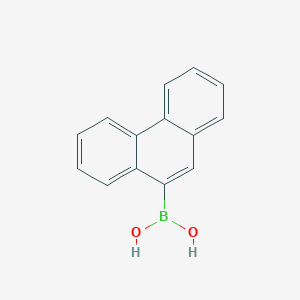

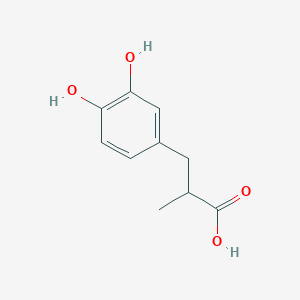

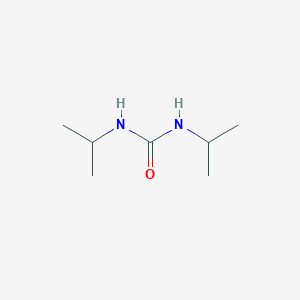

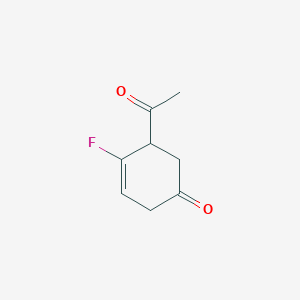

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

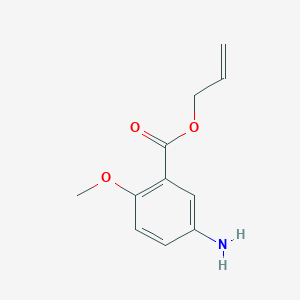

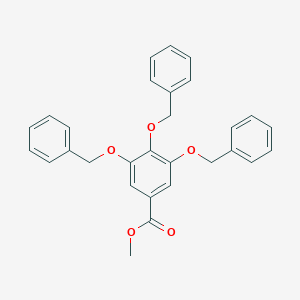

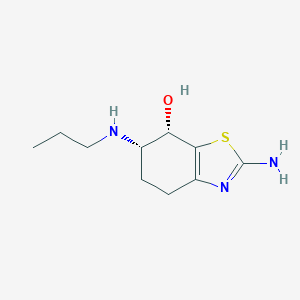

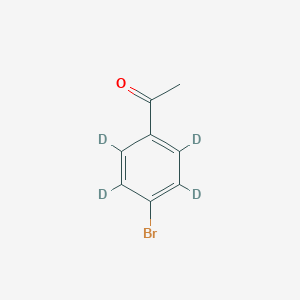

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[6-Bromo-3-(4-ethoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B130665.png)

![(3S,7aR)-7a-methyl-3-phenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B130668.png)